molecular formula C11H10N2O4 B13022896 methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate

methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate

Cat. No.: B13022896
M. Wt: 234.21 g/mol
InChI Key: BUTOVVYXFPQAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetate is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. Its ability to inhibit FGFRs with high potency distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-7-3-4-12-10-8(7)6(5-13-10)9(14)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTOVVYXFPQAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.